1,2-Benzoxazole-5-carbaldehyde basic properties
1,2-Benzoxazole-5-carbaldehyde basic properties
An In-depth Technical Guide to 1,2-Benzoxazole-5-carbaldehyde: Properties, Synthesis, and Applications
Introduction to a Privileged Scaffold
The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[3] This guide focuses on a specific, functionally versatile derivative: 1,2-Benzoxazole-5-carbaldehyde (also known as benzo[d]isoxazole-5-carbaldehyde).
The strategic placement of a carbaldehyde (formyl) group at the 5-position transforms the stable benzisoxazole core into a highly valuable synthetic intermediate.[3] This aldehyde functional group serves as a reactive handle for extensive chemical modification, enabling the construction of large, diverse molecular libraries essential for structure-activity relationship (SAR) studies.[3] Professionals in drug development utilize such building blocks to explore and optimize novel therapeutic agents targeting a spectrum of diseases, including those requiring antimicrobial, anticancer, and antipsychotic intervention.[1][3][4]
This document serves as a technical resource for researchers and scientists, providing a consolidated overview of the core physicochemical properties, synthetic considerations, chemical reactivity, and established applications of 1,2-Benzoxazole-5-carbaldehyde.
Core Physicochemical Properties
The fundamental properties of a compound govern its behavior in both chemical and biological systems. Below is a summary of the key identifiers and computed physicochemical parameters for 1,2-Benzoxazole-5-carbaldehyde.
Compound Identification
A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 1,2-benzoxazole-5-carbaldehyde | [5] |
| CAS Number | 933718-95-7 | [5] |
| Molecular Formula | C₈H₅NO₂ | [5] |
| Molecular Weight | 147.13 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C=C1C=O)C=NO2 | [5] |
| InChI Key | GXCUESGFJHQYEY-UHFFFAOYSA-N | [5] |
| Synonyms | Benzo[d]isoxazole-5-carbaldehyde, 1,2-Benzisoxazole-5-carboxaldehyde | [5] |
Computed Physicochemical Data
Computational models provide valuable predictions of a molecule's behavior, aiding in the initial stages of drug design and development. These values are calculated and may differ from experimental results.
| Property | Predicted Value | Source |
| XLogP3 | 1.1 | [5] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 147.032028402 Da | [5] |
Synthesis and Structural Elucidation
The synthesis of the 1,2-benzisoxazole core is well-established, though specific procedures for the 5-carbaldehyde derivative require careful selection of starting materials and reaction conditions.
General Synthetic Strategies
The construction of the 1,2-benzisoxazole ring system is typically achieved through intramolecular cyclization reactions. The most common and elegant methods involve the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes or their derivatives.[1][8] This pathway involves the formation of a phenoxide ion, which then performs an intramolecular nucleophilic attack on the nitrogen of the oxime group.[1] Other modern approaches include the [3+2] cycloaddition of in situ-generated nitrile oxides with arynes and palladium-catalyzed annulation reactions, offering alternative routes to functionalized benzisoxazoles.[9]
Caption: General pathway for 1,2-benzisoxazole synthesis.
Protocol: Spectroscopic Characterization Workflow
Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is employed for the unambiguous structural elucidation of 1,2-benzoxazole derivatives.[10]
Step 1: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used. A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision.
-
Expected Result: The measured exact mass should correspond to the calculated exact mass of the molecular formula C₈H₅NO₂ (147.0320).[10] The protonated molecule [M+H]⁺ would be expected at m/z 148.0393.[11]
Step 2: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology: The sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film, a KBr pellet, or with an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.
-
Expected Result: Characteristic absorption bands for the aldehyde C=O stretch (typically ~1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and the benzisoxazole C=N and C-O stretches should be present.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed carbon-hydrogen framework and confirm connectivity.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Signatures:
-
A singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm).
-
Signals corresponding to the aromatic protons on the bicyclic ring system. The specific splitting patterns (multiplicities) and coupling constants (J values) will confirm the substitution pattern.
-
-
Expected ¹³C NMR Signatures:
-
A signal for the aldehyde carbonyl carbon (δ > 180 ppm).
-
Signals for the eight distinct carbons of the benzisoxazole core.[10]
-
Caption: Standard workflow for spectroscopic characterization.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 1,2-Benzoxazole-5-carbaldehyde stems directly from the reactivity of its aldehyde group, which provides a gateway to a multitude of chemical transformations. The benzisoxazole ring itself is aromatic and thus relatively stable, allowing for selective chemistry at the aldehyde position.[2]
Key derivatization reactions include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 1,2-benzoxazole-5-carboxylic acid, a useful intermediate for amide bond formation.
-
Reduction: Selective reduction yields 1,2-benzoxazole-5-methanol, which can be used in ether or ester synthesis.
-
Reductive Amination: A powerful reaction with primary or secondary amines to form new C-N bonds, leading to a diverse range of substituted amine derivatives.
-
Condensation Reactions: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can be used to form alkenes, extending the carbon skeleton. Knoevenagel condensation with active methylene compounds is also a viable pathway.
Caption: Key derivatization reactions of the aldehyde group.
Applications in Medicinal Chemistry
The 1,2-benzisoxazole scaffold is a cornerstone in the development of pharmaceuticals. Functionalized derivatives are known to possess a wide range of biological activities.[4][12] For instance, the antipsychotic drugs risperidone and paliperidone, as well as the anticonvulsant zonisamide, feature this core structure, highlighting its clinical significance.[2][4]
The value of 1,2-Benzoxazole-5-carbaldehyde lies in its role as a versatile synthon.[3] It enables medicinal chemists to systematically modify the structure at the 5-position, which is crucial for:
-
Exploring Structure-Activity Relationships (SAR): By creating a library of derivatives with varying substituents, researchers can identify the chemical features essential for biological activity and selectivity.
-
Optimizing Pharmacokinetic Properties: Modifications can be introduced to improve properties like solubility, metabolic stability, and cell permeability.
-
Developing Novel Therapeutic Agents: The benzoxazole core has been successfully incorporated into compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antitubercular activities.[3][4][13][14]
Safety and Handling
As a laboratory chemical, 1,2-Benzoxazole-5-carbaldehyde must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | GHS Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
PubChem. (n.d.). 1,2-Benzoxazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,2-benzoxazole-5-carbaldehyde (C8H5NO2). Université du Luxembourg. Retrieved from [Link]
-
Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 704-713. Available at [Link]
-
Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). 1,2-Benzisoxazole-5-carboxaldehyde (CAS No. 933718-95-7) Suppliers. Retrieved from [Link]
-
Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. World Journal of Pharmaceutical Research, 14(6), 812-820. Available at [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 59(1-2), 66-89. Available at [Link]
-
Kumar, A., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(42), 24294-24318. Available at [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Phenoxybenzaldehyde. American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
Elsevier. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Retrieved from [Link]
-
PubMed Central. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]
-
PubMed. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]
-
Beijing Lys Chemicals Co., Ltd. (n.d.). 1,2-Benzisoxazole-3-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
Sources
- 1. e-journals.in [e-journals.in]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Benzoxazole-5-carbaldehyde | C8H5NO2 | CID 72212723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1,2-苯并异噁唑 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - 1,2-benzoxazole-5-carbaldehyde (C8H5NO2) [pubchemlite.lcsb.uni.lu]
- 12. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpsonline.com [wjpsonline.com]
- 14. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. fishersci.com [fishersci.com]
